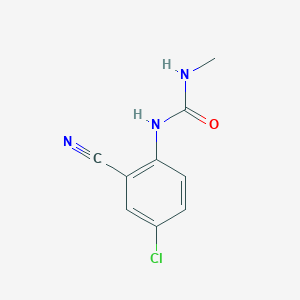
1-(4-Chloro-2-cyanophenyl)-3-methylurea
Cat. No. B8303088
M. Wt: 209.63 g/mol
InChI Key: DAEOBXBWAUPWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07982044B2
Procedure details


(Step 1) Using phenyl (4-chloro-2-cyanophenyl)carbamate obtained in Example 47, Steps 1 and 2N methylamine tetrahydrofuran solution, and in the same manner as in Example 47, Step 2, 1-(4-chloro-2-cyanophenyl)-3-methylurea was obtained.
Name
phenyl (4-chloro-2-cyanophenyl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
methylamine tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:17])OC2C=CC=CC=2)=[C:4]([C:18]#[N:19])[CH:3]=1.O1CCCC1.[CH3:25][NH2:26]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:26][CH3:25])=[O:17])=[C:4]([C:18]#[N:19])[CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
phenyl (4-chloro-2-cyanophenyl)carbamate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=C1)NC(OC1=CC=CC=C1)=O)C#N
|
Step Two
|
Name
|
methylamine tetrahydrofuran
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1.CN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(C=C1)NC(=O)NC)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
